Berberine sulfate

Description

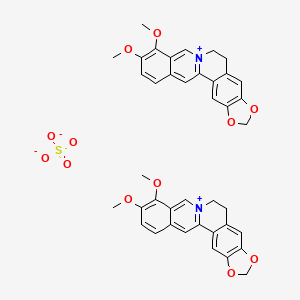

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVABJMSSDUECT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977452 | |

| Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

316-41-6, 6190-33-6 | |

| Record name | Berberine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3E667FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Berberine Sulfate in Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, an isoquinoline alkaloid derived from several medicinal plants, has garnered significant attention for its therapeutic potential in metabolic syndrome. This complex condition is characterized by a cluster of metabolic dysfunctions, including insulin resistance, central obesity, dyslipidemia, and hypertension, which collectively increase the risk for type 2 diabetes and cardiovascular disease.[1] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of berberine sulfate, with a primary focus on its role in activating AMP-activated protein kinase (AMPK), a pivotal regulator of cellular energy homeostasis.[1][2][3] We will delve into the molecular signaling cascades, present quantitative data from key clinical and preclinical studies, detail relevant experimental protocols, and provide visual representations of the core pathways and workflows.

Core Mechanism of Action: AMPK Activation

The cornerstone of berberine's therapeutic effects on metabolic syndrome is its ability to activate AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a heterotrimeric serine/threonine protein kinase that functions as a cellular energy sensor. It is activated in response to an increase in the cellular AMP:ATP ratio, a state indicative of low energy.[2] Once activated, AMPK orchestrates a metabolic switch, turning on catabolic pathways that generate ATP while simultaneously shutting down anabolic, ATP-consuming processes to restore cellular energy balance.[2]

Berberine activates AMPK through several proposed mechanisms:

-

Inhibition of Mitochondrial Complex I: Berberine can inhibit the activity of respiratory chain complex I in mitochondria.[4] This leads to a decrease in ATP synthesis and a subsequent increase in the AMP:ATP ratio, which allosterically activates AMPK.[5]

-

Upstream Kinase Modulation: Liver kinase B1 (LKB1) is a primary upstream kinase that phosphorylates and activates AMPK.[2] Berberine may indirectly promote LKB1 activity.

-

Sirtuin 1 (SIRT1) Activation: Berberine has been shown to increase the expression and activity of SIRT1, an NAD+-dependent deacetylase.[2][6] SIRT1 can deacetylate and activate LKB1, further promoting AMPK activation.[2]

Downstream Effects of AMPK Activation

Activated AMPK phosphorylates a wide array of downstream targets, leading to the following beneficial metabolic effects:

-

Enhanced Glucose Uptake: AMPK promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose tissues, thereby increasing glucose uptake from the bloodstream.[5][7]

-

Suppression of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), reducing hepatic glucose production.[7]

-

Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[8][9] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the transport of fatty acids into the mitochondria for oxidation.

-

Inhibition of Lipid Synthesis: By inactivating ACC and other lipogenic enzymes, AMPK suppresses the synthesis of fatty acids, triglycerides, and cholesterol.[3]

Impact on Insulin Signaling

Berberine has been shown to improve insulin sensitivity, a key factor in metabolic syndrome.[10][11] Its effects on the insulin signaling pathway are intertwined with AMPK activation. In states of insulin resistance, the insulin receptor substrate 1 (IRS-1) can be serine-phosphorylated, which impairs its function.[10] Berberine, by activating AMPK, can inhibit the mammalian target of rapamycin (mTOR) pathway, which is known to contribute to this inhibitory serine phosphorylation of IRS-1.[10] By reducing this inhibition, berberine enhances insulin-induced tyrosine phosphorylation of IRS-1, leading to improved downstream signaling through the PI3K/Akt pathway and ultimately promoting glucose uptake.[1][10]

Regulation of Lipid Metabolism

Berberine exerts significant effects on lipid metabolism, contributing to its lipid-lowering properties.[8][12] Beyond AMPK-mediated inhibition of lipid synthesis, berberine influences several key proteins involved in lipid homeostasis:

-

Low-Density Lipoprotein Receptor (LDLR): Berberine upregulates the expression of the LDLR, primarily in the liver, which enhances the clearance of LDL cholesterol from the circulation.[8]

-

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): Berberine has been shown to reduce the expression of PCSK9, a protein that promotes the degradation of the LDLR. By inhibiting PCSK9, berberine stabilizes LDLR and further enhances LDL clearance.

-

Other Key Targets: Berberine also modulates the expression and activity of other important lipid-regulating proteins, including acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), and scavenger receptor class B type 1 (SR-BI).[8]

Modulation of the Gut Microbiota

A growing body of evidence suggests that berberine's metabolic benefits are also mediated through its interaction with the gut microbiota.[9][13][14] Berberine has low oral bioavailability, and a significant portion remains in the gut, where it can directly influence the composition and function of the intestinal microbial community.[9]

Key effects of berberine on the gut microbiota include:

-

Altering Microbial Composition: Berberine can selectively inhibit the growth of certain gut bacteria while promoting the proliferation of others. For instance, it has been shown to reduce the abundance of some Firmicutes and increase the proportion of Bacteroidetes.[15]

-

Production of Short-Chain Fatty Acids (SCFAs): By modulating the gut microbiota, berberine can influence the production of SCFAs like butyrate, propionate, and acetate.[9][15] These SCFAs have been shown to improve gut barrier function, reduce inflammation, and positively impact host metabolism.

-

Reduction of Endotoxemia: An altered gut microbiota can lead to increased intestinal permeability and the translocation of lipopolysaccharide (LPS), a component of Gram-negative bacteria, into the bloodstream, causing low-grade inflammation. Berberine may help to restore gut barrier integrity and reduce circulating LPS levels.[9][15]

Quantitative Data from Clinical Trials

Numerous clinical trials have investigated the efficacy of berberine in patients with metabolic syndrome and its components. The following tables summarize key quantitative findings.

Table 1: Effects of Berberine on Glycemic Control

| Parameter | Dosage | Duration | Outcome | Reference |

| Fasting Plasma Glucose | 1.0g/day | 3 months | -20% | [1] |

| Hemoglobin A1c (HbA1c) | 1.0g/day | 3 months | -12% | [1] |

| Fasting Plasma Glucose | 1.0g/day | 3 months | Significant reduction | [1] |

| Postprandial Glucose | 1.0g/day | 3 months | Significant reduction | [1] |

| Fasting Blood Glucose | 1.0-1.5g/day | 12-20 weeks | -0.52 mmol/L | [16] |

| HbA1c | Not Specified | Not Specified | -0.73% | [17] |

Table 2: Effects of Berberine on Lipid Profile

| Parameter | Dosage | Duration | Outcome | Reference |

| Triglycerides | 1.0g/day | 3 months | Significant reduction | [1] |

| Total Cholesterol | 1.0g/day | 3 months | Significant reduction | [1] |

| LDL-C | 1.0g/day | 3 months | Significant reduction | [1] |

| Triglycerides | 1.0-1.5g/day | 12-20 weeks | -0.37 mmol/L | [16] |

| Total Cholesterol | 1.0-1.5g/day | 12-20 weeks | -0.45 mmol/L | [16] |

| LDL-C | 1.0-1.5g/day | 12-20 weeks | -0.50 mmol/L | [16] |

| HDL-C | 1.5g/day | ≥12 weeks | +0.11 mmol/L | [16] |

| Triglycerides | Not Specified | Not Specified | -0.50 mmol/L | [17] |

| Total Cholesterol | Not Specified | Not Specified | -0.64 mmol/L | [17] |

| LDL-C | Not Specified | Not Specified | -0.86 mmol/L | [17] |

| HDL-C | Not Specified | Not Specified | +0.17 mmol/L | [17] |

Table 3: Effects of Berberine on Anthropometric and Other Parameters

| Parameter | Dosage | Duration | Outcome | Reference |

| Body Weight | 1.5g/day | 12 weeks | ~5 lbs loss | [1] |

| Body Fat | 1.5g/day | 12 weeks | -3.6% | [1] |

| Waist Circumference | Not Specified | 3 months | Significant decrease | [1] |

| BMI | 1.0-1.5g/day | 12-20 weeks | -0.44 kg/m ² | [16] |

| Waist Circumference | 1.0-1.5g/day | 12-20 weeks | -3.3 cm | [16] |

| Systolic Blood Pressure | 1.5g/day | 3 months | Significant decrease | [18] |

Experimental Protocols

In Vitro: AMPK Activation Assay in Cell Culture (e.g., HepG2, C2C12)

-

Cell Culture: Culture HepG2 (human hepatoma) or C2C12 (mouse myoblast) cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 5-50 µM) for a specified duration (e.g., 1-24 hours). A vehicle control (e.g., DMSO) should be included.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

-

Quantification: Densitometry analysis is performed to determine the ratio of phosphorylated AMPK to total AMPK.

In Vivo: Evaluation of Berberine in a High-Fat Diet (HFD)-Induced Obese Mouse Model

-

Animal Model: Use male C57BL/6J mice (6-8 weeks old).

-

Diet: Feed mice either a standard chow diet (control group) or a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.

-

Berberine Administration: Administer this compound (e.g., 100-300 mg/kg body weight) or vehicle (e.g., saline) daily via oral gavage for the last 4-6 weeks of the HFD feeding period.

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitor weekly.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the treatment period. For GTT, administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg) after an overnight fast and measure blood glucose at various time points. For ITT, administer an IP injection of insulin (e.g., 0.75 U/kg) and measure blood glucose.

-

Blood and Tissue Collection: At the end of the study, collect blood for analysis of glucose, insulin, and lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C). Harvest tissues like liver, adipose tissue, and muscle for further analysis (e.g., Western blotting for AMPK activation, gene expression analysis, histology).

-

-

Gut Microbiota Analysis: Collect fecal samples for 16S rRNA gene sequencing to analyze changes in the gut microbial composition.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Caption: Berberine-mediated AMPK activation pathway.

Caption: Berberine's influence on insulin signaling.

Experimental Workflows

Caption: Western blot workflow for AMPK activation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 5. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. renuebyscience.com [renuebyscience.com]

- 7. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine modulates insulin signaling transduction in insulin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Berberine alleviates lipid metabolism disorders via inhibition of mitochondrial complex I in gut and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Berberine Relieves Metabolic Syndrome in Mice by Inhibiting Liver Inflammation Caused by a High-Fat Diet and Potential Association With Gut Microbiota [frontiersin.org]

- 14. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. examine.com [examine.com]

- 17. The Effect of Berberine on Metabolic Profiles in Type 2 Diabetic Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

Berberine Sulfate in Oncology: A Technical Guide to Its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a natural isoquinoline alkaloid, has garnered significant attention for its pleiotropic anticancer effects. This technical guide provides an in-depth analysis of the molecular targets of berberine sulfate in cancer cells. It consolidates quantitative data on its cytotoxic efficacy, details the primary signaling pathways it modulates, and offers comprehensive protocols for key experimental validation. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to advance the study and application of berberine in oncology.

Introduction

Berberine, traditionally used in Chinese and Ayurvedic medicine, is a bioactive compound extracted from plants of the Berberis species.[1][2] Its anticancer properties have been demonstrated across a wide range of malignancies, including breast, colon, lung, liver, and prostate cancers.[3][4][5] Berberine's efficacy stems from its ability to interact with multiple molecular targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis.[2][6][7][8] This guide focuses on the core molecular mechanisms, presenting quantitative data and methodologies to facilitate further research.

Cytotoxic Activity of Berberine Across Cancer Cell Lines

The cytotoxic potential of berberine varies significantly among different cancer cell types. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following table summarizes the IC50 values of berberine in various human cancer cell lines after a 48-hour treatment period, as determined by the MTT cell viability assay.

Table 1: IC50 Values of Berberine in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colon Cancer | HT29 | 52.37 ± 3.45 | [3] |

| Oral Squamous Carcinoma | Tca8113 | 218.52 ± 18.71 | [3] |

| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 | [3] |

| Cervical Carcinoma | Hela | 245.18 ± 17.33 | [3] |

| Breast Cancer (ER+) | MCF-7 | 25.0 | [9] |

| Breast Cancer (ER+) | T47D | 25.0 | [9] |

| Breast Cancer (TNBC) | HCC70 | 0.19 | [10][11] |

| Breast Cancer (TNBC) | BT-20 | 0.23 | [10][11] |

| Breast Cancer (TNBC) | MDA-MB-468 | 0.48 | [10][11] |

| Breast Cancer (TNBC) | MDA-MB-231 | 16.7 | [10] |

| Lung Carcinoma | A549 | 139.4 | [5] |

| Hepatocellular Carcinoma | HepG2 | 3,587.9 | [5] |

Note: IC50 values can vary based on experimental conditions, such as treatment duration and assay method.

Key Molecular Targets and Signaling Pathways

Berberine's anticancer activity is not attributed to a single target but rather to its modulation of a network of interconnected signaling pathways.

AMPK/mTOR Pathway: The Central Energy Sensor

One of the most well-documented mechanisms of berberine is the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[12][13] This pathway is a critical regulator of cellular metabolism, growth, and proliferation.

-

AMPK Activation: Berberine is thought to inhibit complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis.[14][15] This shift in the cellular AMP/ATP ratio activates AMPK.

-

mTORC1 Inhibition: Activated AMPK directly phosphorylates and inhibits Raptor, a key component of the mTORC1 complex.[14][15] It also inhibits mTORC1 signaling by activating TSC2. Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell proliferation.[12]

-

Autophagy Induction: The inhibition of mTOR, a negative regulator of autophagy, along with AMPK-mediated activation of ULK1, leads to the induction of autophagy, a cellular process that can promote cancer cell death.[13][16]

Induction of Apoptosis

Berberine induces programmed cell death (apoptosis) through multiple mechanisms, primarily involving the mitochondrial pathway.[17]

-

ROS Generation: Berberine treatment can increase the production of reactive oxygen species (ROS) in cancer cells.[17][18][19] This oxidative stress disrupts the mitochondrial membrane potential.[17]

-

Bcl-2 Family Regulation: It modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Berberine upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1][3]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which activates a cascade of caspases (e.g., caspase-9 and caspase-3), executing the apoptotic program.[17][20]

Table 2: Key Molecular Targets of Berberine in Cancer Cells

| Target/Pathway | Effect of Berberine | Downstream Consequence | Cancer Type Examples | References |

| AMPK | Activation | Inhibition of mTORC1, Induction of autophagy | Glioblastoma, Colon, Pancreatic | [12][13][14] |

| mTOR | Inhibition | Decreased protein synthesis, Cell cycle arrest | Glioblastoma, Esophageal, Liver | [6][13][21] |

| PI3K/Akt | Inhibition | Reduced cell survival and proliferation | Breast, Gastric, Melanoma | [2][6][22] |

| MAPK (ERK, JNK, p38) | Modulation (often activation of JNK/p38) | Induction of apoptosis, Cell cycle arrest | Liver, Breast, Cervical | [6][21][23] |

| NF-κB | Inhibition | Reduced inflammation and cell survival | Colon, Lung | [12][24] |

| STAT3 | Inhibition | Decreased proliferation and survival | Nasopharyngeal, Gastric | [6][7] |

| Apoptosis Regulators | Upregulation of Bax; Downregulation of Bcl-2 | Induction of apoptosis | Multiple Cancers | [1][3] |

| Cell Cycle Regulators | Downregulation of Cyclins & CDKs; Upregulation of p21, p27 | G1 or G2/M phase cell cycle arrest | Multiple Cancers | [4][21] |

| DNA Topoisomerases | Inhibition | DNA damage, Cell cycle arrest | Lung, Liver | [4][25][26] |

| Reactive Oxygen Species (ROS) | Increased Generation | Oxidative stress, DNA damage, Apoptosis | Prostate, Breast, Renal Cell | [17][19][27] |

| Telomerase | Inhibition | Reduced immortalization potential | Colorectal, Lung | [24] |

Cell Cycle Arrest

Berberine can halt the progression of the cell cycle, preventing cancer cells from dividing. This effect is cell-type dependent, with arrests reported at both the G0/G1 and G2/M phases.[3][9][28] This is achieved by modulating the levels of key cell cycle regulatory proteins, including decreasing the expression of cyclins (like Cyclin D1) and cyclin-dependent kinases (CDKs) and increasing the levels of CDK inhibitors like p21 and p27.[21]

Other Significant Targets

-

DNA Topoisomerases: Berberine has been shown to inhibit DNA topoisomerases I and II, enzymes crucial for DNA replication and repair.[25][26] This inhibition leads to DNA damage and can trigger cell cycle arrest and apoptosis.

-

NF-κB and STAT3: It inhibits the activity of transcription factors like NF-κB and STAT3, which are critical for promoting inflammation, cell survival, and proliferation in many cancers.[6][12]

-

PI3K/Akt Pathway: Berberine can suppress the PI3K/Akt signaling pathway, which is a major driver of cell growth, proliferation, and survival in numerous cancer types.[22][24]

Detailed Experimental Protocols

To ensure reproducibility and standardization in research, detailed protocols for key assays are provided below.

Cell Viability and IC50 Determination (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effect of berberine on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 hours). Include a vehicle-only control group.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of target proteins (e.g., p-AMPK, Bcl-2, Bax, cleaved Caspase-3) following berberine treatment.

Methodology:

-

Protein Extraction: Treat cells with berberine at the desired concentration (e.g., IC50 value) for a specific time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle.[3]

Methodology:

-

Cell Treatment: Treat cells with berberine at the respective IC50 concentration for various time points (e.g., 0, 12, 24, 36 hours).[3]

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[3]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[3]

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Conclusion and Future Directions

This compound is a multi-target agent with significant potential in cancer therapy.[6] Its ability to modulate critical pathways such as AMPK/mTOR, apoptosis, and cell cycle control underscores its broad-spectrum anticancer activity.[1][22][29] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers.

Future research should focus on several key areas:

-

Synergistic Combinations: Investigating the synergistic effects of berberine with conventional chemotherapeutic agents or other targeted therapies to enhance efficacy and overcome drug resistance.[5]

-

Bioavailability and Delivery: Developing novel drug delivery systems to overcome berberine's poor bioavailability and improve its therapeutic index.

-

In Vivo Validation: Translating the extensive in vitro findings into well-designed preclinical and clinical in vivo studies to validate its therapeutic potential in complex biological systems.

-

Biomarker Discovery: Identifying predictive biomarkers to stratify patient populations that are most likely to respond to berberine-based therapies.

By systematically addressing these areas, the scientific and medical communities can work towards harnessing the full therapeutic potential of berberine for cancer treatment.

References

- 1. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 2. dovepress.com [dovepress.com]

- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology [frontiersin.org]

- 7. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine induces autophagy in glioblastoma by targeting the AMPK/mTOR/ULK1-pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 16. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Berberine inhibits the progression of renal cell carcinoma cells by regulating reactive oxygen species generation and inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review [mdpi.com]

- 22. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]

- 24. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Berberine-induced apoptosis in human breast cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Berberine attenuates cancer cell growth via modulating the cell cycle dynamics but not apoptosis in human colorectal HCT-116 3D spheroid model [journals.ekb.eg]

- 29. Berberine as a Potential Anticancer Agent: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Properties of Berberine Sulfate: A Technical Guide

Berberine sulfate, a quaternary ammonium salt of the isoquinoline alkaloid berberine, has garnered significant attention within the scientific community for its extensive pharmacological activities.[1][2][3] Traditionally utilized in Chinese and Ayurvedic medicine, modern research is progressively elucidating the molecular mechanisms that underpin its therapeutic potential across a spectrum of diseases, including metabolic disorders, cancer, cardiovascular conditions, and inflammatory diseases.[1][2][3][4] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Key Pharmacological Effects and Mechanisms of Action

This compound exerts its pleiotropic effects by modulating multiple cellular signaling pathways. A cornerstone of its mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][5]

Metabolic Regulation

The anti-diabetic and lipid-lowering effects of berberine are primarily attributed to its ability to activate AMPK.[1][6] This activation leads to a cascade of downstream events that collectively improve glucose and lipid metabolism.[1][6][7] Studies have demonstrated that berberine can significantly lower blood glucose levels and improve lipid profiles in patients with type 2 diabetes.[1][7] A meta-analysis of 14 randomized trials involving 1068 patients showed that berberine was effective in reducing fasting and postprandial glucose, as well as glycated hemoglobin (HbA1c).[6] Furthermore, it has been shown to reduce triglycerides and LDL-cholesterol.[6]

Anti-Cancer Properties

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[8][9][10][11] Its mechanisms of action in cancer are multifaceted and include the induction of cell cycle arrest, typically at the G2/M phase, and the activation of the intrinsic apoptotic pathway.[10] This is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent caspase activation.[8][10]

Cardiovascular Protection

The cardiovascular benefits of this compound are extensive, encompassing anti-arrhythmic, anti-hypertensive, and anti-hyperlipidemic effects.[12][13][14] It can improve endothelial function, reduce blood pressure, and decrease lipid levels.[5][12] In animal models of myocardial ischemia/reperfusion injury, berberine has been shown to reduce infarct size and improve cardiac function.[12] Its lipid-lowering action is distinct from that of statins and involves the upregulation of LDL receptor expression.[2]

Anti-inflammatory and Antimicrobial Activities

This compound possesses potent anti-inflammatory and antimicrobial properties.[1][5][15] It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, often through the inhibition of the NF-κB signaling pathway.[1][5] Its antimicrobial activity is broad-spectrum, affecting bacteria, fungi, and protozoa.[15][16] Berberine has been shown to be bactericidal to Vibrio cholerae and bacteriostatic to Staphylococcus aureus at concentrations of 35 and 50 μg/ml, respectively.[16]

Quantitative Data Summary

The following tables summarize key quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Anti-Cancer Activity of Berberine

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HT29 | Colon Cancer | MTT | 52.37 ± 3.45 | [8][10] |

| Tca8113 | Oral Squamous Cell Carcinoma | MTT | 218.52 ± 18.71 | [8][10] |

| CNE2 | Nasopharyngeal Carcinoma | MTT | 249.18 ± 18.14 | [8][10] |

| MCF-7 | Breast Cancer | MTT | 272.15 ± 11.06 | [8][10] |

| Hela | Cervical Carcinoma | MTT | 245.18 ± 17.33 | [8][10] |

| SNU-1 | Gastric Cancer | CCK-8 | 30 | [17] |

Table 2: Clinical Efficacy of Berberine in Type 2 Diabetes

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Fasting Blood Glucose | 1g/day | 3 months | -20% | [7] |

| Hemoglobin A1c (HbA1c) | 1g/day | 3 months | -12% | [7] |

| Total Cholesterol | 1g/day | 3 months | Significant Decrease | [6] |

| Triglycerides | 1g/day | 3 months | Significant Decrease | [6] |

| LDL-Cholesterol | 1g/day | 3 months | Significant Decrease | [6] |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Activity | MIC (µg/mL) | Reference |

| Vibrio cholerae | Bactericidal | 12.5 - 50.0 | [15][16] |

| Staphylococcus aureus | Bacteriostatic | 6.25 - 50.0 | [15][16] |

| Gram-positive bacteria | Susceptible | 6.25 - 50.0 | [15] |

Detailed Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

MTT Cell Viability Assay [8][10]

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^6 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 47 to 12000 µM) for 48 hours.

-

MTT Addition: Add 50 µl of MTT solution (2 mg/ml) to each well and incubate for 3 hours.

-

Data Acquisition: Measure the optical density at a wavelength of 600 nm using a microplate reader.

-

Data Analysis: Determine the IC50 value from at least three independent experiments.

Annexin V Staining for Apoptosis [8][10]

-

Cell Treatment: Treat cancer cells with this compound at a concentration equivalent to the respective IC50 for different time points (e.g., 0, 6, 12, 24, and 36 hours).

-

Staining: Stain the treated cells with Annexin V-FITC and propidium iodide (PI, 10 µg/ml).

-

Flow Cytometry: Determine the proportion of apoptotic cells (Annexin V-positive/PI-negative) using a flow cytometer.

Animal Model for Diabetes Study

Protocol for Oral Glucose Tolerance Test (OGTT) [18]

-

Fasting: Fast animals overnight (12-16 hours).

-

Baseline Blood Sample: Collect a baseline blood sample.

-

Glucose Administration: Administer a glucose solution orally via gavage (standard dose is 2 g/kg of body weight).

-

Blood Glucose Monitoring: Collect blood samples at various time points after glucose administration (commonly at 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify overall glucose excursion.

Western Blotting for Protein Phosphorylation

Protocol for Detecting p-AMPKα (Thr172) [19]

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry and normalize to total AMPKα or a loading control like β-actin.

Conclusion

This compound is a promising, multi-target natural compound with a well-documented portfolio of pharmacological activities. Its ability to modulate key signaling pathways, particularly the AMPK pathway, provides a molecular basis for its therapeutic effects in metabolic diseases, cancer, and cardiovascular disorders. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its pharmacokinetics, bioavailability, and long-term safety in well-controlled clinical trials is warranted to fully realize its clinical potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. restorativemedicine.org [restorativemedicine.org]

- 3. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine: Benefits, supplements, side effects, dosage, and more [medicalnewstoday.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. ndnr.com [ndnr.com]

- 7. Berberine: A Powerful Supplement with Many Benefits [healthline.com]

- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 11. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A New Therapeutic Candidate for Cardiovascular Diseases: Berberine [frontiersin.org]

- 13. Study progress of berberine for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. restorativemedicine.org [restorativemedicine.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. jbuon.com [jbuon.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Berberine Sulfate: A Technical Guide to Anti-Inflammatory Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Berberine, an isoquinoline alkaloid extracted from various medicinal herbs, has a long history in traditional medicine. Its sulfate salt, berberine sulfate, is increasingly being investigated for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development. This document outlines the core signaling pathways involved, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of these complex biological processes.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory cytokine production and the regulation of critical signaling cascades such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and AMP-activated Protein Kinase (AMPK).[1][2]

Inhibition of Pro-inflammatory Mediators

Berberine has been shown to significantly suppress the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4][5] This inhibition occurs at both the mRNA and protein levels, indicating that berberine's action involves the regulation of gene transcription and subsequent protein synthesis.[6] For instance, in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), berberine treatment effectively reduced the release of IL-6 and TNF-α.[6][7]

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of berberine are underpinned by its ability to interfere with crucial intracellular signaling pathways that regulate the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB, primarily the p65 subunit, to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9]

Berberine has been demonstrated to inhibit the activation of the NF-κB pathway.[10][11] It can prevent the degradation of IκBα and inhibit the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[11][12] This inhibitory action on the NF-κB pathway is a key mechanism behind berberine's ability to suppress the expression of inflammatory molecules.[12]

The MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another critical regulator of inflammation.[11] These kinases are activated by various extracellular stimuli and in turn regulate the activity of numerous transcription factors, leading to the expression of inflammatory mediators.[13]

Berberine has been shown to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in response to pro-inflammatory stimuli.[4][11] The modulation of the MAPK pathway by berberine is cell-type specific, with varying effects observed in different experimental models.[14][15] For instance, in porcine intestinal epithelial cells, berberine effectively inhibited the LPS-induced phosphorylation of ERK1/2, JNK, and p38.[11]

The AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a significant role in regulating metabolism and inflammation.[1] Activation of AMPK is generally associated with anti-inflammatory effects.[3] Berberine is a well-known activator of AMPK.[4][16] The activation of AMPK by berberine contributes to its anti-inflammatory properties by suppressing pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[2][3]

The anti-inflammatory effects of berberine are often abolished when AMPK is inhibited, highlighting the central role of AMPK activation in mediating berberine's therapeutic actions.[4][16]

Quantitative Data on Berberine's Anti-Inflammatory Effects

The following tables summarize quantitative data from various studies, illustrating the efficacy of berberine in modulating inflammatory responses.

Table 1: Effect of Berberine on Pro-inflammatory Cytokine and Gene Expression

| Cell Line/Model | Treatment | Target | Result | Reference |

| RAW 264.7 Macrophages | Berberine (10 µM) + LPS | TNF-α, IL-6, iNOS, COX-2 mRNA | Significant suppression of expression | [17] |

| Human Bronchial Epithelial Cells (BEAS-2B) | Berberine (1 µM) + IL-4/TNF-α | IL-6, CCL11 protein | Significant suppression of secretion | [18] |

| Adipose tissue of db/db mice | Berberine treatment | TNF-α, IL-1β, IL-6, MCP-1 mRNA | Significant downregulation of expression | [4] |

| Human PBMCs | Berberine + LPS | IL-6, TNF-α protein release | Significant reduction | [6][7] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Berberine (75, 150, 250 µg/ml) + LPS | p-p65, p-IκBα protein | Dose-dependent inhibition of expression | [11] |

Table 2: Inhibitory Concentrations of Berberine

| Target | Cell Line | IC50 | Reference |

| PLA2G4A activity | RAW 264.7 cells | 15 µM | [17] |

Experimental Protocols for Pathway Analysis

To investigate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are typically employed. The following are detailed methodologies for key experiments.

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Protocol:

-

Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages, human aortic endothelial cells) to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours) before stimulating with an inflammatory agent (e.g., LPS at 10 ng/ml or TNF-α at 10 ng/ml) for a short duration (e.g., 30 minutes).[12]

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples.

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[19]

-

Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.

-

Sample and Standard Incubation: Add serially diluted standards of the recombinant cytokine and the experimental samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.[20]

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[21]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of pro-inflammatory genes.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound and/or an inflammatory stimulus as described for the Western blot protocol.

-

RNA Extraction: Extract total RNA from the cells using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit.[22]

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a specific amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[23]

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a TaqMan probe) and gene-specific primers for the target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[24][25]

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler using an appropriate cycling program.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[24]

This comprehensive guide provides a solid foundation for researchers and drug development professionals to explore the anti-inflammatory potential of this compound. The detailed pathways, quantitative data, and experimental protocols offer a roadmap for further investigation into this promising natural compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Berberine suppresses proinflammatory responses through AMPK activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. healthcoach.clinic [healthcoach.clinic]

- 6. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine inhibits macrophage M1 polarization via AKT1/SOCS1/NF-κB signaling pathway to protect against DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells [medsci.org]

- 14. Berberine suppresses MEK/ERK-dependent Egr-1 signaling pathway and inhibits vascular smooth muscle cell regrowth after in vitro mechanical injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Frontiers | Berberine Suppresses Colonic Inflammation in Dextran Sulfate Sodium–Induced Murine Colitis Through Inhibition of Cytosolic Phospholipase A2 Activity [frontiersin.org]

- 18. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytokine Elisa [bdbiosciences.com]

- 20. Cytokine Elisa [bdbiosciences.com]

- 21. bowdish.ca [bowdish.ca]

- 22. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. pubcompare.ai [pubcompare.ai]

- 25. pubcompare.ai [pubcompare.ai]

Investigating the Antioxidant Effects of Berberine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, an isoquinoline alkaloid isolated from various plants, has a long history of use in traditional medicine. Its sulfate salt, berberine sulfate, is of particular interest for its diverse pharmacological activities, including potent antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth overview of the antioxidant properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound as an antioxidant agent.

Introduction

Berberine is a natural compound extracted from the roots, rhizomes, and stem bark of several plants, including those from the Berberis species. It has been shown to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects[1]. The antioxidant activity of berberine is attributed to its ability to scavenge free radicals and to enhance the endogenous antioxidant defense systems[1]. This guide will delve into the core mechanisms through which this compound exerts its antioxidant effects and provide practical methodologies for its investigation.

Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress. Its primary mechanisms include direct free radical scavenging and the modulation of key signaling pathways that regulate the expression of antioxidant enzymes.

Direct Radical Scavenging Activity

Berberine has been shown to directly scavenge various free radicals. This activity is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Upregulation of Endogenous Antioxidant Enzymes

A significant aspect of berberine's antioxidant effect is its ability to enhance the activity of crucial endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)[1][2][3]. These enzymes play a vital role in neutralizing harmful ROS. Studies have demonstrated that berberine treatment can lead to a significant increase in the activity of these enzymes in various tissues[2][4][5].

Modulation of Signaling Pathways

Berberine's influence on antioxidant enzyme expression is mediated through its interaction with key cellular signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like berberine, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular responses to external stimuli, including oxidative stress. Berberine has been shown to modulate the MAPK pathway, which can, in turn, influence the expression of antioxidant and inflammatory genes.

Quantitative Data on Antioxidant Effects

The following tables summarize quantitative data from various studies investigating the antioxidant effects of berberine. It is important to note that experimental conditions such as the model system, berberine concentration, and treatment duration can influence the observed effects.

Table 1: In Vitro Radical Scavenging Activity of Berberine

| Assay | IC50 Value (µg/mL) | Reference Compound (IC50) |

| DPPH | 66.81 | Ascorbic Acid (Not Specified) |

| ABTS | 180.5 | Ascorbic Acid (Not Specified) |

IC50: The concentration of the compound that scavenges 50% of the free radicals.

Table 2: Effect of Berberine on Endogenous Antioxidant Enzyme Activity

| Enzyme | Model System | Berberine Dose | Observed Effect |

| SOD | Rat Cerebrum & Cerebellum | 25, 50, 100, 200 mg/kg | Dose-dependent increase in activity[4] |

| Glutamate-injured N2a and PC12 cells | 50-1000 µM | Significant increase in activity | |

| Diabetic Rat Liver | 200 mg/kg/day for 2 weeks | Restored mRNA levels to near normal[6] | |

| CAT | Rat Cerebrum & Cerebellum | 25, 50, 100, 200 mg/kg | Dose-dependent increase in activity[4] |

| Rat Kidney, Brain, Heart, Lung, Liver | 10 & 20 mg/kg | Significant increase in activity[7] | |

| Diabetic Mice Liver | 100 mg/kg/day for 2 weeks | Increased activity in diabetic mice[8] | |

| GPx | Rat Cerebrum & Cerebellum | 25, 50, 100, 200 mg/kg | Dose-dependent increase in activity[4] |

| Diabetic Rat Liver | 75, 150, 300 mg/kg for 16 weeks | Increased activity[5] | |

| Diabetic Mice Liver | 200 mg/kg/day for 2 weeks | Restored mRNA levels to near normal[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant effects of this compound.

General Experimental Workflow

A typical investigation into the antioxidant properties of this compound follows a structured workflow, from initial in vitro screening to more complex cellular and in vivo studies.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add a specific volume of the this compound solution to the DPPH solution. A control is prepared using the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced, causing a loss of color that is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare serial dilutions of this compound.

-

Reaction: Add a small volume of the this compound solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., WST-1) that changes color upon reduction by the superoxide radicals. SOD in the sample will compete for the superoxide radicals, thereby inhibiting the color change.

Procedure:

-

Sample preparation: Prepare cell or tissue lysates.

-

Reagent preparation: Prepare the necessary reagents, including the WST working solution and the enzyme working solution (xanthine oxidase).

-

Reaction: In a 96-well plate, add the sample, WST working solution, and finally the enzyme working solution to initiate the reaction. Include appropriate blanks.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Measurement: Measure the absorbance at 450 nm.

-

Calculation: The SOD activity (inhibition rate) is calculated based on the difference in absorbance between the control and the sample wells.

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified by reacting it with a suitable substrate to produce a colored product.

Procedure:

-

Sample preparation: Prepare cell or tissue homogenates.

-

Reaction: Add the sample to a substrate solution containing a known concentration of H₂O₂.

-

Incubation: Incubate for a specific time to allow the catalase to decompose the H₂O₂.

-

Stop reaction: Stop the enzymatic reaction, often by adding a reagent that also initiates the color-forming reaction.

-

Color development: Add a chromogen that reacts with the remaining H₂O₂ to produce a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculation: The catalase activity is inversely proportional to the final color intensity and is determined by comparison with a standard curve.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is an indirect assay that measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GPx catalyzes the reduction of a peroxide substrate (e.g., cumene hydroperoxide) by reduced glutathione (GSH), forming GSSG.

Procedure:

-

Sample preparation: Prepare cell or tissue lysates.

-

Reaction mixture: Prepare a reaction mix containing NADPH, glutathione reductase, and GSH.

-

Reaction: Add the sample to the reaction mixture and incubate to deplete any existing GSSG. Then, add the peroxide substrate to start the GPx reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculation: The GPx activity is calculated from the rate of decrease in absorbance.

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Nrf2, phospho-p38).

Procedure:

-

Protein extraction: Extract total protein or nuclear/cytoplasmic fractions from cells or tissues treated with this compound.

-

Protein quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary antibody incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-phospho-p38).

-

Secondary antibody incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an HRP substrate that produces a chemiluminescent signal, which is then captured on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Quantitative PCR (qPCR) for Antioxidant Enzyme Gene Expression

Principle: qPCR is used to measure the amount of a specific mRNA transcript. This allows for the quantification of gene expression levels of antioxidant enzymes (e.g., SOD, CAT, GPx) in response to this compound treatment.

Procedure:

-

RNA extraction: Isolate total RNA from cells or tissues.

-

cDNA synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR reaction: Set up a qPCR reaction with the cDNA template, specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Amplification and detection: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence signal at each cycle of amplification.

-

Data analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound exhibits significant antioxidant properties through a combination of direct free radical scavenging and the upregulation of endogenous antioxidant defense mechanisms. Its ability to modulate key signaling pathways, particularly the Nrf2/ARE and MAPK pathways, underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound's antioxidant effects. Further research, employing these and other advanced techniques, will be crucial in fully elucidating its therapeutic potential and paving the way for its clinical application in the management of oxidative stress-related diseases.

References

- 1. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alteration of hepatic glutathione peroxidase and superoxide dismutase expression in streptozotocin-induced diabetic mice by berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

The Role of Berberine Sulfate in AMPK Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a natural isoquinoline alkaloid, has emerged as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide delineates the multifaceted mechanisms through which berberine sulfate activates AMPK, presenting a comprehensive overview of the core signaling pathways, quantitative experimental data, and detailed methodological protocols. The primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an altered cellular energy state and subsequent AMPK activation. This guide also explores alternative and complementary pathways, including the roles of upstream kinases such as LKB1 and CaMKK2, and other regulatory proteins like SIRT1 and UHRF1. The downstream metabolic consequences of berberine-mediated AMPK activation, including enhanced glucose uptake and inhibited lipogenesis, are also discussed. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and metabolic disease research.

Introduction to Berberine and AMPK

Berberine is a bioactive compound extracted from various plants, including those of the Berberis genus, and has a long-standing history in traditional Chinese medicine.[1] Modern scientific inquiry has identified AMP-activated protein kinase (AMPK) as a principal molecular target of berberine.[1] AMPK is a highly conserved serine/threonine protein kinase that functions as a critical cellular energy sensor.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, signifying a low energy state.[1] Once activated, AMPK phosphorylates a wide array of downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, thereby restoring cellular energy balance.[1]

Core Mechanism of Action: Mitochondrial Inhibition

The predominant mechanism by which berberine activates AMPK is through the inhibition of Complex I of the mitochondrial respiratory chain.[2][3][4] This inhibition curtails ATP synthesis, leading to a subsequent increase in the cellular AMP/ATP ratio.[2][3] The elevated AMP levels allosterically activate AMPK, initiating a cascade of metabolic adjustments.[2]

Impact on Cellular Energy Status

Studies have consistently demonstrated that berberine treatment leads to a decrease in mitochondrial membrane potential and a reduction in intracellular ATP levels.[5][6] This disruption of mitochondrial function is a key initiating event in the activation of the AMPK signaling pathway.[3][5]

Upstream Signaling Pathways in AMPK Activation

While the inhibition of mitochondrial respiration is a primary trigger, the activation of AMPK by berberine is further modulated by several upstream kinases and regulatory proteins.

Liver Kinase B1 (LKB1)